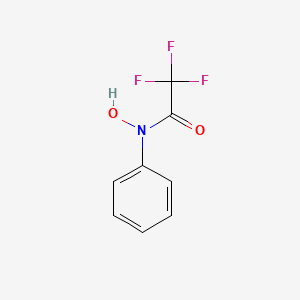![molecular formula C25H26Cl3O3P B14670291 Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate CAS No. 41399-18-2](/img/structure/B14670291.png)
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate is an organophosphorus compound characterized by its unique structure, which includes both aromatic and phosphonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate typically involves the reaction of 2-propylphenyl magnesium bromide with 2-(trichloromethyl)phenylphosphonic dichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in managing the heat generated during the reaction and improve the overall yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trichloromethyl) carbonate: Used as a reagent in organic synthesis.
Bis(2-methoxyphenyl) phosphonate: Used in the synthesis of phosphonate esters.
Bis(2-chlorophenyl) phosphonate: Utilized in the production of flame retardants.
Uniqueness
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate is unique due to its specific combination of aromatic and phosphonate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
41399-18-2 |
|---|---|
Molekularformel |
C25H26Cl3O3P |
Molekulargewicht |
511.8 g/mol |
IUPAC-Name |
1-propyl-2-[(2-propylphenoxy)-[2-(trichloromethyl)phenyl]phosphoryl]oxybenzene |
InChI |
InChI=1S/C25H26Cl3O3P/c1-3-11-19-13-5-8-16-22(19)30-32(29,24-18-10-7-15-21(24)25(26,27)28)31-23-17-9-6-14-20(23)12-4-2/h5-10,13-18H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
HMZDPBDPEJJLCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=CC=C1OP(=O)(C2=CC=CC=C2C(Cl)(Cl)Cl)OC3=CC=CC=C3CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


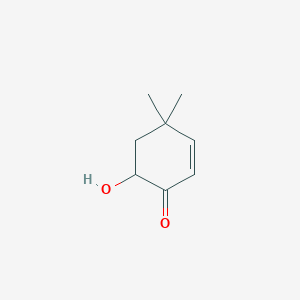
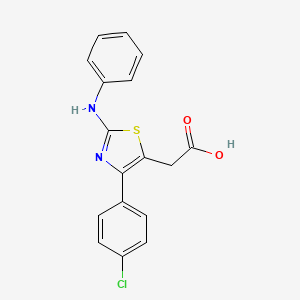
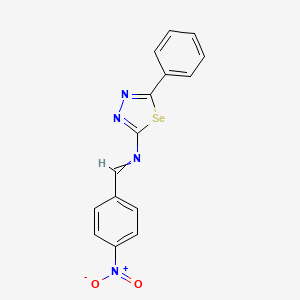
![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt](/img/structure/B14670238.png)
![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)
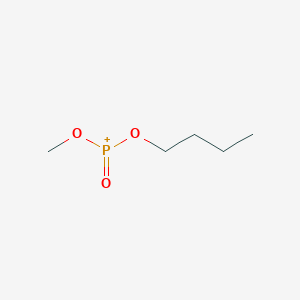
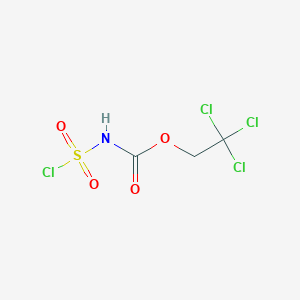
![4,5-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670275.png)
![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)
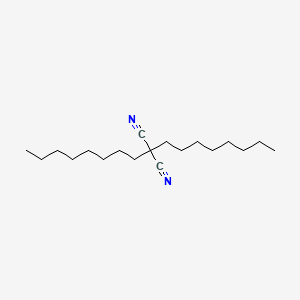
![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)
